molecular formula C22H18N2O2 B5167245 8-(4-HYDROXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE

8-(4-HYDROXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE

Cat. No.: B5167245
M. Wt: 342.4 g/mol
InChI Key: FNKTUJOPVMRUQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused cyclohexa-phenanthrolinone core substituted with a 4-hydroxyphenyl group. Analytical characterization via MALDI-TOF mass spectrometry (MS) has been employed to determine its molecular weight and fragmentation patterns, as inferred from similar polysaccharide-bound imidazole derivatives analyzed in prior studies .

Properties

IUPAC Name

8-(4-hydroxyphenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-14-8-6-13(7-9-14)22-21-16(3-1-5-19(21)26)20-15-4-2-12-23-17(15)10-11-18(20)24-22/h2,4,6-12,22,24-25H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKTUJOPVMRUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)O)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(4-HYDROXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE typically involves multi-step organic reactions. One common synthetic route includes the oxidation of parent compounds using green oxidants like peroxomonosulfate ion in acidic aqueous solutions. This method yields high-quality products with good to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like peroxomonosulfate ion.

    Reduction: Typically involves reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield N-oxides, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

8-(4-HYDROXYPHENYL)-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of mitogen-activated protein kinase 10, affecting various cellular pathways and processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Differences

Target Compound
  • Core: Cyclohexa-phenanthrolinone (fused six-membered rings with a phenanthrene-like backbone).
  • Key Substituent : 4-Hydroxyphenyl group at position 6.
  • Polarity: Moderate due to the hydroxyl group, suggesting improved aqueous solubility compared to non-polar analogs.
Comparison Compound 1: 4-Fluorophenyl Epoxy Derivative ()
  • Core : Hexahydro-pyrrolo-oxazine with an epoxy group.
  • Key Substituents : 4-Fluorophenyl and phenylcarbamoyl groups.
  • Polarity : Lower due to fluorine’s electronegativity and hydrophobic carbamoyl group, likely reducing solubility .
Comparison Compound 2: Acridinone Derivative ()
  • Core: 9,10-Dihydroacridinone (planar tricyclic system).
  • Key Substituent : Methyl group at position 10.
  • Polarity : Low due to the methyl group, limiting solubility compared to the target compound’s hydroxyphenyl .
Target Compound
  • Hypothesized Activity: Potential kinase or enzyme inhibition due to aromatic stacking interactions and hydrogen bonding via the hydroxyl group.
  • Analytical Data : MALDI-TOF MS () suggests a high molecular weight (~450–500 m/z range inferred from polysaccharide-BIMs data), consistent with its complex structure .
Comparison Compound 1 ()
  • Hypothesized Activity : Enhanced metabolic stability due to fluorine’s resistance to oxidative degradation. The epoxy group may confer reactivity for covalent binding to targets .
Comparison Compound 3: Patent-Based Purin-8-One ()
  • Core: Purin-8-one with piperidinyl and phenoxyphenyl groups.
  • Key Features: Amino and phenoxyphenyl substituents likely enhance binding affinity to adenosine receptors or kinases.

Predicted Physicochemical Properties

Property Target Compound 4-Fluorophenyl Derivative Acridinone Purin-8-One
Molecular Weight ~500–600 Da (inferred) ~550–650 Da ~210–230 Da ~400–450 Da
Solubility Moderate (polar hydroxyl) Low (fluorine, carbamoyl) Very low (methyl) Moderate (amine, phenoxy)
Bioactivity Target Enzyme inhibition Metabolic stability DNA intercalation Receptor modulation

Research Implications and Gaps

  • Structural Flexibility: The target’s cyclohexa-phenanthrolinone core may allow conformational adaptability in binding pockets, unlike rigid acridinones .
  • Data Limitations : Empirical studies on the target compound’s exact bioactivity and pharmacokinetics are absent in the provided evidence, necessitating further experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.